N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
Description
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-20(2,3)19(26)24-16-8-4-14(5-9-16)18(25)22-12-13-23-29(27,28)17-10-6-15(21)7-11-17/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEWWVSNLPCWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form the sulfonamide intermediate.
Coupling with pivaloyl chloride: The sulfonamide intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to sulfonamide and amide functionalities. These interactions could influence various biological processes, making the compound of interest for further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzamide and sulfonamide derivatives, emphasizing physicochemical properties, biological activities, and structural nuances.
Table 1: Comparative Analysis of N-(2-(4-Chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide and Analogues
Key Observations :
Structural Diversity: The target compound’s pivalamide group distinguishes it from methoxy () or bromo/nitro-substituted analogs (). This bulky tert-butyl moiety likely enhances metabolic stability compared to smaller substituents .
Biological Activity: Antimicrobial Potential: Sulfonamide esters () showed activity against E. coli and S. aureus, suggesting the target compound may share similar efficacy due to its sulfonamide group . Enzyme Inhibition: The target compound’s benzamide core aligns with AChE/BChE inhibitors (), while its sulfonamide group may mimic kinase-targeting H-series compounds () .
Physicochemical Properties :
- Lipophilicity : The pivalamide group likely increases logP compared to polar analogs like H-8 hydrochloride (), favoring blood-brain barrier penetration .
- Melting Points : While the target compound’s MP is unreported, structurally complex sulfonamides (e.g., ) exhibit MPs ~175–178°C, suggesting similar thermal stability .
Synthetic Considerations :
Research Findings and Implications
- Antimicrobial Activity : The sulfonamide moiety in the target compound could disrupt folate biosynthesis in bacteria, as seen in sulfonamide esters (). However, the pivalamide group might reduce solubility, necessitating formulation optimization .
- Enzyme Binding : Molecular docking studies () suggest that sulfonamide-benzamide hybrids bind to AChE via π-π stacking and hydrogen bonding. The target compound’s 4-chlorophenyl group may enhance halogen bonding with catalytic sites .
- Kinase Modulation : While H-series inhibitors () target ATP-binding pockets, the target compound’s ethyl sulfonamido chain may occupy allosteric regions, offering selectivity over kinases like PKA .
Biological Activity
N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pivalamide group and a chlorophenylsulfonamide moiety, which may influence its interaction with biological targets.
- Molecular Formula : C16H20ClN3O3S
- CAS Number : 1091444-17-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.
- Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinases, which are crucial for cell signaling related to growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells.
- Angiogenesis Modulation : It is speculated that this compound could modulate angiogenesis through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which are vital for tumor growth and metastasis.
Biological Activity Overview
The following table summarizes the reported biological activities of this compound:
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent ().
- Inflammatory Response : In vitro studies showed that this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases ( ).
- Enzyme Interaction Studies : Research indicated that this compound selectively inhibits certain kinases associated with cancer cell survival, demonstrating a novel mechanism that could be exploited for therapeutic purposes ( ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Sulfonamide Formation : Reacting 4-chlorobenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide Coupling : Introducing the pivalamidobenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Optimization : Yield improvements are achieved by controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- NMR : H and C NMR confirm the sulfonamide (–SONH–) and benzamide (–CONH–) linkages. Aromatic protons (δ 7.2–8.1 ppm) and tert-butyl (pivaloyl) signals (δ 1.3 ppm) are diagnostic .
- FT-IR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1650 cm (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHClNOS: calc. 422.13, obs. 422.15) .
Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?
- Assays :
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Testing : COX-1/COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Modify Substituents : Vary the pivaloyl group (e.g., replace with acetyl or benzoyl) to study steric effects on enzyme binding .
- Sulfonamide Analogs : Introduce electron-withdrawing groups (e.g., –NO) on the chlorophenyl ring to enhance sulfonamide acidity and target interaction .
- Biological Evaluation : Compare IC values in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate structural changes with activity .
Q. What crystallographic strategies resolve ambiguities in this compound’s 3D structure?
- Methods :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement; monitor torsion angles (e.g., C–S–N–C) to confirm sulfonamide conformation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between sulfonamide and amide groups) to explain packing efficiency .
Q. How should researchers address contradictory bioactivity data across different assay models?
- Analysis Framework :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to verify binding to intended targets (e.g., bacterial dihydrofolate reductase) versus off-targets .
- Meta-Analysis : Compare data with structurally related compounds (e.g., thiazole-containing sulfonamides) to identify trends .
Methodological Considerations
- Synthesis Challenges : Trace moisture degrades sulfonyl chlorides; use anhydrous conditions and molecular sieves .
- Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates, stirring speed) and biological assay conditions (e.g., cell passage number) .
- Software Tools : Utilize Gaussian for DFT calculations to predict reactive sites or PyMol for visualizing docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

